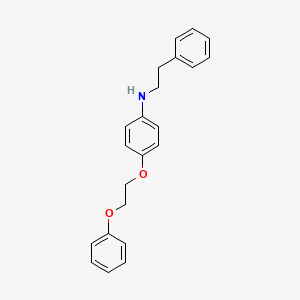
N-Phenethyl-4-(2-phenoxyethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-4-(2-phenoxyethoxy)aniline typically involves the reaction of phenethylamine with 4-(2-phenoxyethoxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenethyl-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Phenethyl-4-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Phenethyl-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Phenethyl-4-(2-phenoxyethoxy)aniline include:
- N-Phenethyl-4-(2-phenoxyethoxy)benzamide
- N-Phenethyl-4-(2-phenoxyethoxy)phenol
- N-Phenethyl-4-(2-phenoxyethoxy)benzoic acid
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable in various research applications, particularly in proteomics and drug development .
Eigenschaften
IUPAC Name |
4-(2-phenoxyethoxy)-N-(2-phenylethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)15-16-23-20-11-13-22(14-12-20)25-18-17-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMBALRGKFWRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
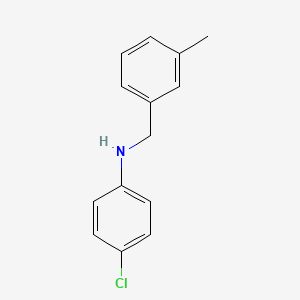
![4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385475.png)
![N-[2-(4-Isopropylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385476.png)
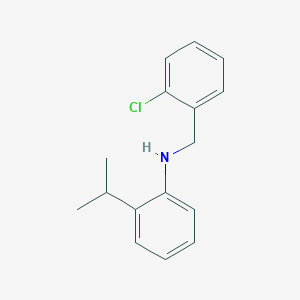
![N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385481.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline](/img/structure/B1385483.png)
![4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385484.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385486.png)
![N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385487.png)
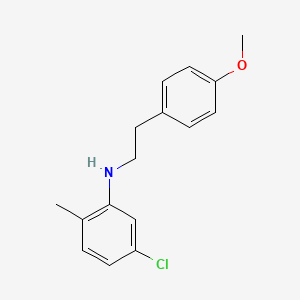
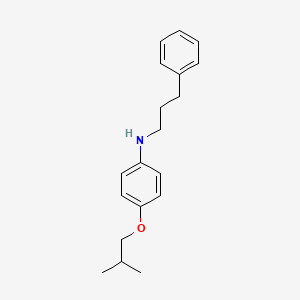
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline](/img/structure/B1385493.png)
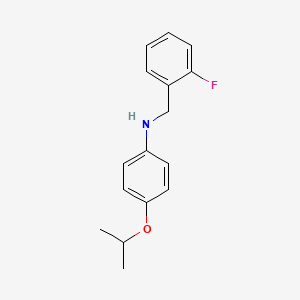
![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385497.png)
